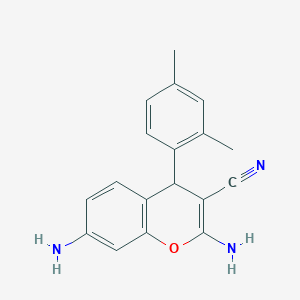![molecular formula C13H14N2O3 B6081629 methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate, also known as MG-132, is a proteasome inhibitor that has been widely used in scientific research. It is a small molecule that can inhibit the proteasome activity by binding to the active site of the enzyme. The proteasome is a large protein complex that plays a crucial role in the degradation of intracellular proteins. The inhibition of proteasome activity by MG-132 can lead to the accumulation of ubiquitinated proteins and induce cell death.
作用机制
The proteasome is a large protein complex that plays a crucial role in the degradation of intracellular proteins. It recognizes and degrades ubiquitinated proteins, which are marked for degradation by the attachment of ubiquitin molecules. methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate can inhibit the proteasome activity by binding to the active site of the enzyme. This leads to the accumulation of ubiquitinated proteins and induces cell death. The inhibition of proteasome activity by this compound can also affect the levels of various intracellular proteins and alter cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in various cell types, including cancer cells, by inhibiting the proteasome activity. It can also affect the levels of various intracellular proteins and alter cellular signaling pathways. This compound has been shown to induce the accumulation of p53, a tumor suppressor protein, and activate the apoptotic pathway. In addition, this compound has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response.
实验室实验的优点和局限性
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate has several advantages for lab experiments. It is a well-established tool that can be easily synthesized and used to study the role of proteasome activity in various biological processes. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic to cells at high concentrations and can affect the levels of various intracellular proteins, which can complicate the interpretation of the results. In addition, the inhibition of proteasome activity by this compound can be reversible, which can affect the duration and specificity of the effect.
未来方向
There are several future directions for the use of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate in scientific research. One direction is to study the role of proteasome activity in the regulation of cellular metabolism and energy homeostasis. Another direction is to investigate the molecular mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and develop new therapies. This compound can also be used to study the role of proteasome activity in the regulation of immune responses and inflammation. In addition, the development of new proteasome inhibitors with improved specificity and duration of action is an area of active research.
Conclusion:
This compound is a proteasome inhibitor that has been widely used in scientific research to study the role of proteasome activity in various biological processes. It has a well-established mechanism of action and has been extensively studied. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the study of cellular metabolism, neurodegenerative diseases, and immune responses. The development of new proteasome inhibitors with improved specificity and duration of action is an area of active research.
合成方法
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate can be synthesized by the reaction between N-Boc-glycine and 1-methyl-1H-indole-4-carbonyl chloride in the presence of triethylamine. The reaction yields N-Boc-methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate, which can be deprotected by trifluoroacetic acid to obtain this compound. The synthesis of this compound has been well-established and can be easily scaled up for large-scale production.
科学研究应用
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate has been widely used in scientific research as a tool to study the role of proteasome activity in various biological processes. It has been used to investigate the regulation of cell cycle progression, apoptosis, and protein degradation. This compound has also been used to study the molecular mechanisms of neurodegenerative diseases, cancer, and inflammation. In addition, this compound has been used in drug discovery to identify potential therapeutic targets and develop new drugs.
属性
IUPAC Name |
methyl 2-[(1-methylindole-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-7-6-9-10(4-3-5-11(9)15)13(17)14-8-12(16)18-2/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHMKIFSSAJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,4S*)-2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6081547.png)

![[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6081562.png)
![methyl 5-[(ethoxyamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081571.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)
![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)
![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)